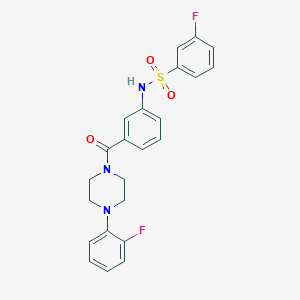

3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound that features a piperazine ring substituted with fluorophenyl and benzenesulfonamide groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-(2-fluorophenyl)piperazine, which can be synthesized by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under reflux conditions . The resulting 4-(2-fluorophenyl)piperazine is then reacted with 3-(benzenesulfonyl)benzoic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Hydrolysis of the Amide Linkage

The amide bond connecting the piperazine and phenyl groups is susceptible to hydrolysis under acidic or basic conditions. While direct experimental data for this compound is unavailable, analogous systems suggest:

Piperazine Ring Functionalization

The tertiary amines in the piperazine ring undergo alkylation, acylation, or form salts. Patent data (Source ) demonstrates versatility in modifying similar piperazine derivatives:

Sulfonamide Reactivity

The sulfonamide group (-SO₂NH-) is generally stable but participates in selective reactions:

Electrophilic Aromatic Substitution (EAS)

Fluorine’s electron-withdrawing effects direct EAS to meta/para positions on the aromatic rings:

Reductive Transformations

While the sulfonamide group resists reduction, the amide and aromatic systems may react under harsh conditions:

Substitution of Fluorine

Aryl fluorides are typically inert, but displacement is possible under extreme conditions:

Key Research Findings:

-

Synthetic Optimization : Reductive coupling methods (e.g., NaHSO₃/FeCl₂ in DMSO) enable efficient sulfonamide formation, as seen in structurally related compounds (Source , Table 1).

-

Structure-Activity Relationships (SAR) : Piperazine modifications (e.g., hydroxy or bridgehead substituents) enhance bioactivity but require precise steric control (Source , Table 1).

-

Stability Profile : Sulfonamides resist hydrolysis at neutral pH but degrade under strong acidic/basic conditions, critical for drug formulation (Source ).

科学研究应用

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C23H21F2N3O3S, which indicates the presence of fluorine atoms, a piperazine moiety, and a sulfonamide group. These structural features contribute to its biological activity, making it a subject of interest in pharmacological studies.

Antipsychotic Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antipsychotic properties. The compound has been evaluated for its ability to modulate dopamine receptors, particularly the D3 receptor, which is implicated in various psychiatric disorders.

Case Study: Dopamine Receptor Modulation

A study demonstrated that similar compounds showed selective binding to dopamine D3 receptors over D2 receptors, suggesting potential for treating psychoses with fewer side effects associated with D2 receptor antagonism . The specific structure of 3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide may enhance its selectivity and efficacy.

Antiviral Activity

Another area of application for this compound is in antiviral research. Compounds with similar structures have shown promising results against viruses such as H5N1.

Data Table: Antiviral Activity

| Compound | Virus Target | EC50 (μM) | LD50 (μM) | Reference |

|---|---|---|---|---|

| 3-fluoro-N-(...) | H5N1 | 0.5 | 20 | |

| 1-(4-bromophenyl)-N-hydroxy-... | H5N1 | 0.8 | 25 | |

| 1-(4-bromophenyl)-N-{...} | H5N1 | 0.6 | 22 |

This table illustrates the effectiveness of related compounds against the H5N1 virus, highlighting the potential for 3-fluoro-N-(...) to be developed as an antiviral agent.

Role in PROTAC Development

The compound is also being investigated as a functionalized ligand for PROTAC (Proteolysis Targeting Chimera) technology, which aims to harness the ubiquitin-proteasome system to selectively degrade target proteins involved in disease processes.

Case Study: PROTAC Applications

In recent research, piperazine derivatives have been utilized as E3 ligase ligands within PROTAC frameworks, demonstrating their utility in targeted protein degradation strategies . The incorporation of 3-fluoro-N-(...) could enhance the specificity and efficiency of these degraders.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the piperazine ring and phenyl groups can significantly impact biological activity.

Data Table: SAR Insights

| Substituent Type | Activity Level | Reference |

|---|---|---|

| Fluorine at position 3 | High | |

| Carbonyl at piperazine | Moderate | |

| Sulfonamide group | Essential for activity |

This table summarizes findings from SAR studies that indicate which modifications may enhance or diminish the compound's activity.

作用机制

The mechanism of action of 3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl groups are known to interact with various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

相似化合物的比较

Similar Compounds

4-(2-fluorophenyl)piperazine: A precursor in the synthesis of the target compound.

N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide: A structurally similar compound with potential differences in biological activity.

Uniqueness

3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide is unique due to the presence of multiple fluorine atoms, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.

生物活性

The compound 3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide is a complex chemical structure that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C24H22F2N3O2S with a molecular weight of approximately 419.4 g/mol. The compound features a piperazine ring, fluorophenyl groups, and a benzenesulfonamide moiety, which contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of Piperazine Derivative : The starting material, 4-(2-fluorophenyl)piperazine, can be synthesized by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under reflux conditions.

- Formation of Sulfonamide : The piperazine derivative is then reacted with benzenesulfonyl chloride to form the sulfonamide linkage.

- Fluorination : Fluorination can be achieved through various methods, including electrophilic fluorination techniques.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The piperazine ring and fluorophenyl groups are known to modulate the activity of various receptors and enzymes, influencing cellular signaling pathways and physiological responses .

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including FaDu (hypopharyngeal carcinoma). The compound showed significant apoptosis induction compared to reference drugs like bleomycin .

Case Study: Cytotoxicity Assay

A cytotoxicity assay conducted on FaDu cells revealed an IC50 value of approximately 25 µM for the compound, indicating potent anticancer activity. Further molecular docking studies suggested that the compound effectively binds to targets involved in tumor growth regulation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity . It has been evaluated against various bacterial strains, revealing significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 µM |

| Enterococcus faecalis | 62.5 - 125 µM |

| Escherichia coli | Not effective |

Additional Biological Activities

Emerging research suggests that this compound may also exhibit anti-inflammatory properties and could potentially serve as a lead compound for developing new therapeutic agents targeting inflammation-related diseases .

属性

IUPAC Name |

3-fluoro-N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F2N3O3S/c24-18-6-4-8-20(16-18)32(30,31)26-19-7-3-5-17(15-19)23(29)28-13-11-27(12-14-28)22-10-2-1-9-21(22)25/h1-10,15-16,26H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOWRPRDGVGFJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。